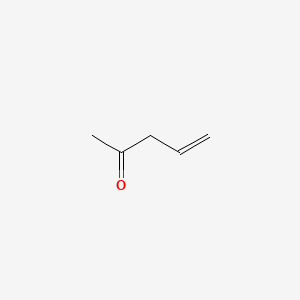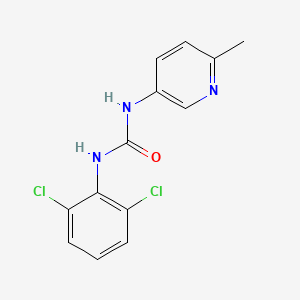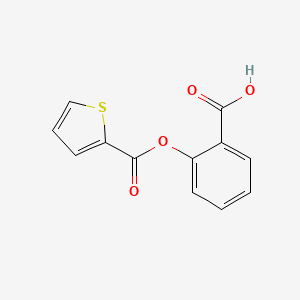
4-戊烯-2-酮
描述
4-Penten-2-one, also known as pent-4-en-2-one, is an organic compound with the molecular formula C5H8O. It is a methyl ketone that features a double bond between the fourth and fifth carbon atoms. This compound is a colorless to pale yellow liquid with a fruity odor. It is used in various chemical reactions and has applications in different fields of scientific research.
科学研究应用
4-Penten-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
Target of Action
4-Penten-2-one, also known as pent-4-en-2-one, is an organic compound
Mode of Action
As a ketone, it may undergo keto-enol tautomerization , a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol (an alcohol) The keto and enol forms are said to be tautomers of each other.
生化分析
Cellular Effects
4-Penten-2-one has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cellular proteins can lead to changes in the activity of signaling pathways, such as those involving kinases and phosphatases. Additionally, 4-Penten-2-one can modulate gene expression by interacting with transcription factors and other regulatory proteins. These effects can result in alterations in cellular metabolism, including changes in the rates of glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, 4-Penten-2-one exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 4-Penten-2-one can inhibit the activity of certain dehydrogenases by forming a covalent bond with the enzyme’s active site. Additionally, the compound can influence gene expression by binding to transcription factors and altering their activity .
Dosage Effects in Animal Models
The effects of 4-Penten-2-one can vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function. High doses can lead to toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s effects change dramatically at certain dosage levels. Understanding these dosage effects is essential for determining the safe and effective use of 4-Penten-2-one in biochemical research and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 4-Penten-2-one is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s activity and its effects on cellular function. For example, the binding of 4-Penten-2-one to specific transporters can enhance its uptake by cells and its accumulation in certain tissues .
准备方法
Synthetic Routes and Reaction Conditions: 4-Penten-2-one can be synthesized through several methods. One common method involves the reaction of 1,3-butadiene with acetic anhydride in the presence of a catalyst. The reaction proceeds as follows: [ \text{CH}_2=CH-CH=CH_2 + (CH_3CO)_2O \rightarrow \text{CH}_2=CH-CH_2-CO-CH_3 + CH_3COOH ]
Another method involves the use of acetyl chloride and propene in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out in a dichloromethane solvent under reflux conditions .
Industrial Production Methods: Industrial production of 4-Penten-2-one typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: 4-Penten-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used.
相似化合物的比较
4-Penten-2-one can be compared with other similar compounds such as:
3-Penten-2-one: Similar structure but with the double bond between the second and third carbon atoms.
4-Methyl-3-penten-2-one: Similar structure but with a methyl group attached to the third carbon atom.
4-Penten-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.
Uniqueness: 4-Penten-2-one is unique due to its specific placement of the double bond and carbonyl group, which imparts distinct reactivity and properties compared to its analogs .
属性
IUPAC Name |
pent-4-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-4-5(2)6/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJWIWWMYCMZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160840 | |
| Record name | 4-Penten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13891-87-7 | |
| Record name | 4-Penten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13891-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl methyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013891877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Penten-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLYL METHYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CUM84CQ9J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Penten-2-one | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some methods for synthesizing 4-Penten-2-one?
A1: Several methods have been reported for synthesizing 4-Penten-2-one, including:
- Acylation of alkenes: This method involves the reaction of acetic anhydride with an alkene, such as 2,3-dimethyl-2-butene, in the presence of a catalyst like zinc chloride [, ], solid-supported H3PO4 [, , ], or stannous chloride [].
- Deacetylation of 3-(1-alkenyl)-2,4-pentanediones: This method utilizes metal acetates or acetylacetonates, such as Zn(OAc)2 or Fe(acac)3, to catalyze the removal of an acetyl group from a suitable precursor [].
- Dehydration of hydroxyallyl ions: In strong acidic conditions, hydroxyallyl ions (protonated 3-alken-2-ones) can undergo cyclization to form tetrahydrofuryl ions, which can then be dehydrated to yield 4-Penten-2-one [].
- Isomerization of acetylcyclopropane: Upon heating, acetylcyclopropane undergoes thermal unimolecular isomerization, with 4-Penten-2-one being one of the products formed [].
Q2: Can 4-Penten-2-one undergo isomerization?
A2: Yes, 4-Penten-2-one can undergo isomerization to its less stable isomer, trans-3-Penten-2-one. This reaction is typically catalyzed by acids, such as hydrogen chloride [].
Q3: How does the structure of 4-Penten-2-one influence its reactivity?
A3: The presence of both a carbonyl group and a carbon-carbon double bond in 4-Penten-2-one makes it a versatile molecule for various chemical transformations.
- Nucleophilic addition: The carbonyl group is susceptible to attack by nucleophiles, as observed in its reaction with Grignard reagents to yield tertiary alcohols [].
- Cycloaddition reactions: The conjugated system of the double bond and carbonyl group allows 4-Penten-2-one to participate in Diels-Alder reactions as a dienophile [, ].
- Alkylation reactions: The alpha-carbon atom adjacent to the carbonyl group can be deprotonated to form an enolate, which can then react with electrophiles, such as alkyl halides, to introduce new substituents [].
Q4: Can 4-Penten-2-one be used as a building block in organic synthesis?
A4: Yes, 4-Penten-2-one serves as a valuable building block for synthesizing more complex molecules. For instance, it can be converted to dihydrojasmone, a naturally occurring fragrance compound, through a series of reactions involving bromination and base treatment [].
Q5: What are the known applications of 4-Penten-2-one?
A5: 4-Penten-2-one is primarily used as a synthetic intermediate in the production of other chemicals, such as pharmaceuticals, flavors, and fragrances. For example, it can be used to synthesize:
- Dihydrojasmone: A fragrance compound found in jasmine oil [].
- 3-Methyl-1-phenyl-4-penten-2-one: A potential intermediate in the synthesis of pharmaceuticals and other fine chemicals [].
- Various heterocyclic compounds: Through reactions with nucleophiles containing heteroatoms, such as nitrogen or oxygen [, ].
Q6: Has 4-Penten-2-one been identified in natural sources?
A6: Yes, 4-Penten-2-one has been identified as a volatile compound in the testa of Kmeria septentrionalis, a rare and endangered plant []. It has also been found in cucumber pickles, particularly those produced using a calcium chloride fermentation process [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















